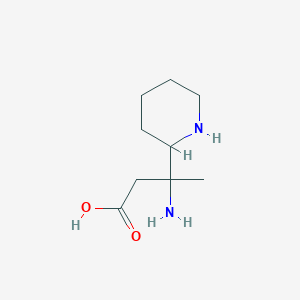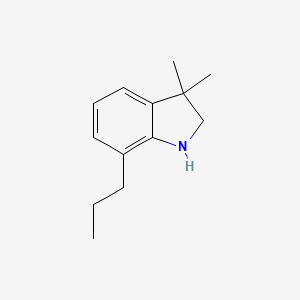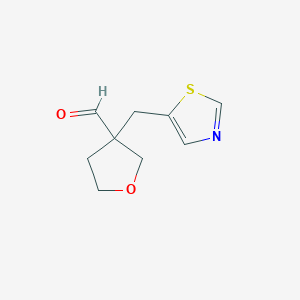
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde is a heterocyclic compound that contains both a thiazole ring and an oxolane ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
準備方法
The synthesis of 3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the oxolane ring. One common synthetic route involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This is followed by the reaction with an oxolane derivative to introduce the oxolane ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent such as dimethylformamide or tetrahydrofuran .
化学反応の分析
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents such as halogens or nitro groups.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
科学的研究の応用
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and anticancer agents.
Materials Science: It is used in the development of new materials with unique properties, such as conductive polymers and liquid crystals.
Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in the development of new catalysts for organic reactions.
作用機序
The mechanism of action of 3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting the activity of specific enzymes or receptors. For example, it can inhibit the activity of microbial enzymes, leading to the death of the microorganism. In materials science, it may interact with other molecules to form new materials with desired properties .
類似化合物との比較
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde can be compared with other similar compounds, such as:
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which can affect its reactivity and applications.
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-methanol: This compound has a primary alcohol group instead of an aldehyde group, which can also affect its reactivity and applications.
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-nitrile: This compound has a nitrile group instead of an aldehyde group, which can affect its reactivity and applications.
特性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC名 |
3-(1,3-thiazol-5-ylmethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c11-5-9(1-2-12-6-9)3-8-4-10-7-13-8/h4-5,7H,1-3,6H2 |
InChIキー |
JDFQKIOOXXRRHG-UHFFFAOYSA-N |
正規SMILES |
C1COCC1(CC2=CN=CS2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



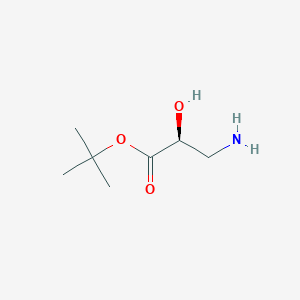
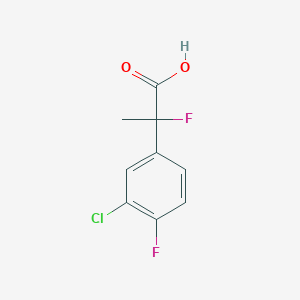

![6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15273567.png)
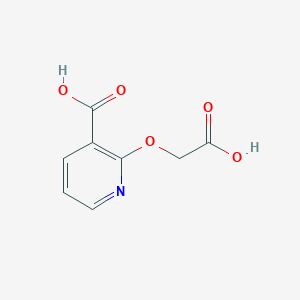

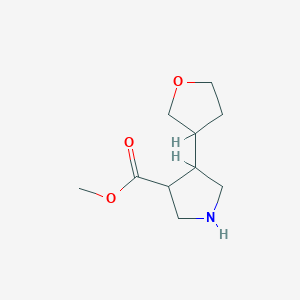
![Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate](/img/structure/B15273594.png)
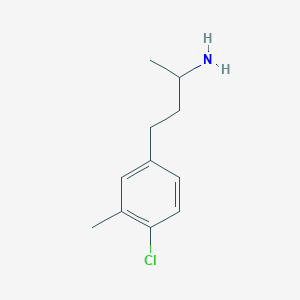

![Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine](/img/structure/B15273607.png)
